molecular formula C13H7F3N2O B1305830 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 76053-36-6

2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B1305830
CAS RN: 76053-36-6
M. Wt: 264.2 g/mol
InChI Key: AOABLFTVNRQPOX-UHFFFAOYSA-N
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Description

The compound 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is a derivative of the 1,2-dihydro-2-oxo-pyridinecarbonitrile family. This class of compounds is known for its diverse biological activities, which include inotropic effects and potential antimicrobial and anticancer properties. The trifluoromethyl group attached to the phenyl ring may influence the compound's reactivity and effectiveness in biological systems.

Synthesis Analysis

The synthesis of related 1,2-dihydro-2-oxo-pyridinecarbonitriles involves multicomponent reactions that can be tailored to introduce various substituents onto the phenyl ring, as seen in the synthesis of 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile and its analogues . Similarly, the synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile demonstrates the versatility of this approach, allowing for the introduction of different heterocyclic rings . Novel compounds with various substituents have also been synthesized, as reported in the creation of 4-[1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-6-(substituted phenyl)-1,2-dihydro-2-oxo(imino)pyridine-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a dihydropyridine ring, which can adopt different conformations. For instance, the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, reveals a dihydropyridine ring adopting a sofa conformation and forming a dihedral angle with the attached benzene ring . This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the 1,2-dihydro-2-oxo-pyridinecarbonitrile scaffold allows for further chemical transformations. For example, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives, showcasing the potential for creating a wide array of structurally diverse compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electron-withdrawing groups such as the trifluoromethyl group can affect the compound's acidity, reactivity, and overall stability. The crystallographic data provided for related compounds indicate that intermolecular hydrogen bonding can lead to the formation of two-dimensional networks, which may impact the compound's solubility and crystallinity .

Future Directions

Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Therefore, the future directions of “2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” could involve further exploration of its potential applications in various industries.

properties

IUPAC Name

2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)11-3-1-2-8(5-11)10-4-9(6-17)12(19)18-7-10/h1-5,7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOABLFTVNRQPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379740
Record name 6J-508S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

CAS RN

76053-36-6
Record name 6J-508S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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